![molecular formula C13H15F2N B2848782 1-[3-(3,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine CAS No. 2287315-80-2](/img/structure/B2848782.png)
1-[3-(3,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine
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Description
“1-[3-(3,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine” is a complex organic compound. It contains a bicyclo[1.1.1]pentane core, which is a highly strained saturated bicyclic carbocycle . This core is substituted with a 3,5-difluorophenyl group and a N-methylmethanamine group .
Synthesis Analysis
The synthesis of such compounds often involves the use of a cyclobutylation agent to introduce a bicyclobutane group onto a variety of amines and thiols without affecting other functional groups . A continuous flow process can be used to generate [1.1.1]propellane on demand, which can then be derivatised into various bicyclo[1.1.1]pentane (BCP) species .Molecular Structure Analysis
The molecular structure of this compound is characterized by a bicyclo[1.1.1]pentane core, which is a highly strained saturated bicyclic carbocycle . This core is substituted with a 3,5-difluorophenyl group and a N-methylmethanamine group .Chemical Reactions Analysis
Bicyclo[1.1.1]pentanes (BCPs) are increasingly valued as intermediates in ‘strain release’ chemistry for the synthesis of substituted four-membered rings and bicyclo[1.1.1]pentanes . The reaction provides an efficient approach to access cyclobutane derivatives driven by a strain-releasing force .Future Directions
The future directions in the research and application of such compounds could involve the development of new synthetic methods to access 1,3-dicarbosubsituted BCP-aryls . Moreover, one-pot, multicomponent cross-coupling methods to directly functionalize BCP to the corresponding fluoroalkyl BCP-aryl scaffolds are lacking and could be a potential area of future research .
properties
IUPAC Name |
1-[3-(3,5-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2N/c1-16-8-12-5-13(6-12,7-12)9-2-10(14)4-11(15)3-9/h2-4,16H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKFMYQGFOUCSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC12CC(C1)(C2)C3=CC(=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{[3-(3,5-Difluorophenyl)bicyclo[1.1.1]pentan-1-yl]methyl}(methyl)amine |
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